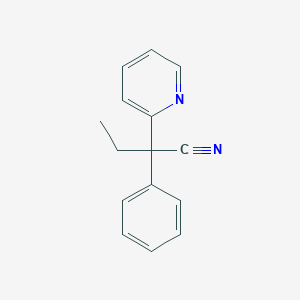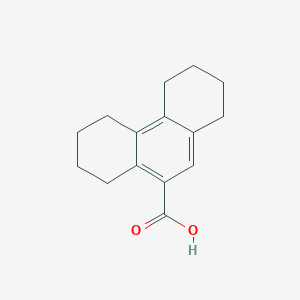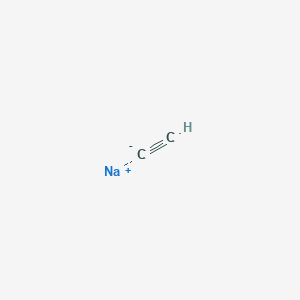
Urea, 1-(4-biphenylyl)-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4-biphenylyl)-2-thio-, also known as 4,4'-dithiobis(phenylurea) or DTBPU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DTBPU has been used in various fields such as material science, biochemistry, and pharmacology due to its unique properties and potential applications.
作用机制
DTBPU acts as a crosslinking agent by forming covalent bonds between molecules. It can react with various functional groups such as amines, thiols, and carboxylic acids to form stable complexes. The mechanism of action of DTBPU depends on the type of molecule it is reacting with and the reaction conditions.
Biochemical and physiological effects:
DTBPU has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be handled with caution as it can cause skin and eye irritation.
实验室实验的优点和局限性
DTBPU has several advantages for lab experiments such as:
1. It is a versatile crosslinking agent that can react with various functional groups.
2. It forms stable complexes that can improve the mechanical and thermal properties of materials.
3. It has low toxicity and can be easily handled in the lab.
However, there are also some limitations to using DTBPU in lab experiments such as:
1. It requires organic solvents for synthesis and handling, which can be hazardous and require special handling.
2. It can be difficult to remove DTBPU from the final product, which can affect the purity and quality of the product.
3. It may not be suitable for certain applications due to its specific properties and reactivity.
未来方向
There are several future directions for the use of DTBPU in scientific research such as:
1. Development of new materials with improved properties by using DTBPU as a crosslinking agent.
2. Investigation of the anti-tumor and anti-inflammatory properties of DTBPU for potential drug development.
3. Optimization of the synthesis and reaction conditions for improved yield and purity of DTBPU.
4. Investigation of the mechanism of action of DTBPU for a better understanding of its reactivity and potential applications.
5. Development of new methods for the removal of DTBPU from the final product to improve the purity and quality of the product.
合成方法
DTBPU can be synthesized through a simple reaction between 4-phenylisothiocyanate and urea. The reaction takes place in an organic solvent such as acetone or ethanol and requires a catalyst such as triethylamine. The yield of DTBPU can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.
科学研究应用
DTBPU has been used in various scientific research applications such as:
1. Material science: DTBPU has been used as a crosslinking agent for polymers and elastomers due to its ability to form strong covalent bonds. It has been used to improve the mechanical properties and thermal stability of materials.
2. Biochemistry: DTBPU has been used as a reagent for protein modification and immobilization. It has been used to crosslink proteins and peptides to form stable complexes for various applications such as enzyme immobilization and protein-protein interaction studies.
3. Pharmacology: DTBPU has been used as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. It has been shown to have anti-tumor and anti-inflammatory properties and has been used as a lead compound for drug development.
属性
CAS 编号 |
19250-03-4 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
InChI 键 |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
其他 CAS 编号 |
19250-03-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



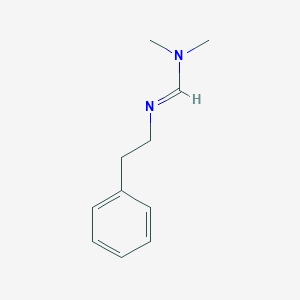
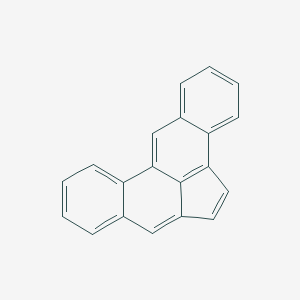
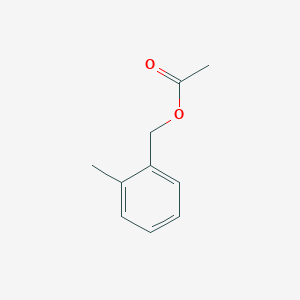
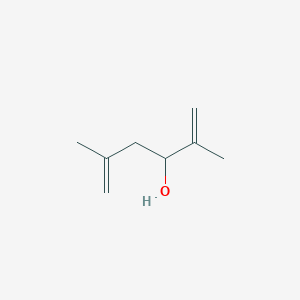
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
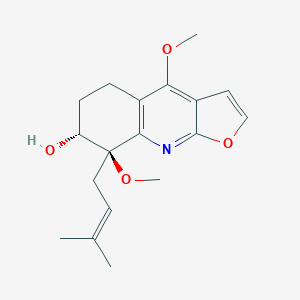

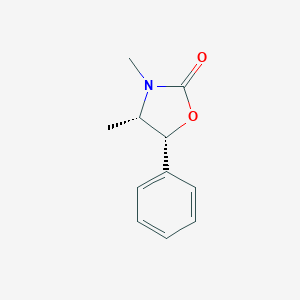
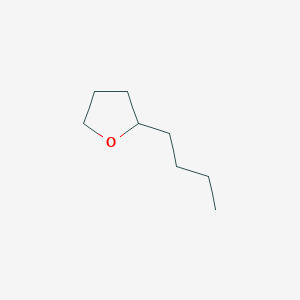
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
